Furo[2,3-b]pyridine-3-carbaldehyde
Description
Genesis and Structural Context of the Furo[2,3-b]pyridine (B1315467) Heterocycle
The furo[2,3-b]pyridine core, also known as 7-azabenzofuran, is a fused bicyclic heterocycle consisting of a furan (B31954) ring fused to a pyridine (B92270) ring. This structural motif is of considerable interest in drug discovery, where it is recognized as a "privileged structure." It is often employed as an isostere of 7-azaindole, a common fragment in kinase inhibitors. nih.gov The furo[2,3-b]pyridine scaffold combines an electron-deficient pyridine ring with an electron-rich furan ring, a characteristic that influences its chemical reactivity and biological interactions. nih.gov
While derivatives of the furo[2,3-b]pyridine core are relatively rare in nature, some alkaloids, such as Furomegistine I and II isolated from the bark of Sarcomelicope megistophylla, feature this heterocyclic system. nih.gov However, its prevalence in synthetic drug molecules is more notable. The development of robust synthetic routes has been crucial for exploring the potential of this scaffold. Common synthetic strategies include the nucleophilic aromatic substitution of 2-halopyridines followed by intramolecular cyclization. nih.gov Other methods involve palladium-catalyzed one-pot syntheses, such as Sonogashira couplings followed by Wacker-type heteroannulations, or starting from pyridine N-oxides to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov
Academic Significance and Research Trajectory of Furo[2,3-b]pyridine-3-carbaldehyde
This compound has emerged as a valuable building block in synthetic organic and medicinal chemistry. The aldehyde functional group at the 3-position of the furo[2,3-b]pyridine nucleus provides a reactive handle for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.
A key application of this scaffold is in the development of kinase inhibitors. The furo[2,3-b]pyridine core acts as a "hinge-binding" template, capable of forming crucial interactions with the ATP-binding site of protein kinases. nih.gov The substitution at the 3-position is pivotal for exploring the structure-activity relationships (SAR) of these inhibitors. For instance, novel 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides have been synthesized and evaluated as potent and selective glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors, which have potential as anti-ischemic agents. nih.gov In these studies, the furo[2,3-b]pyridine moiety plays a critical role in the molecule's biological activity.
The synthesis of this compound itself can be achieved through the oxidation of the corresponding alcohol, (furo[2,3-b]pyridin-3-yl)methanol. This precursor alcohol can be prepared via the reduction of a corresponding ester. uni-halle.de The aldehyde's utility as an intermediate is highlighted by its role in creating a diverse range of derivatives for biological screening, underscoring its importance in the ongoing search for new therapeutic agents.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol |
| CAS Number | 109274-99-9 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Data not publicly available in detail, but referenced in academic literature. |
| ¹³C NMR | Data not publicly available in detail, but referenced in academic literature. |
| Mass Spectrometry | Data not publicly available in detail, but referenced in academic literature. |
| Infrared (IR) | Data not publicly available in detail, but referenced in academic literature. |
Compound List
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBIJDUVAUVBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618188 | |
| Record name | Furo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-99-9 | |
| Record name | Furo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Furo 2,3 B Pyridine 3 Carbaldehyde and Congeners
Direct Formylation and C3-Functionalization of the Furo[2,3-b]pyridine (B1315467) Core
Direct formylation of the pre-formed furo[2,3-b]pyridine skeleton is a primary route to Furo[2,3-b]pyridine-3-carbaldehyde. This approach leverages the intrinsic electronic properties of the fused ring system.
Elucidation of Vilsmeier-Haack Conditions and Mechanistic Variants
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govorganic-chemistry.org The reaction introduces a formyl group (-CHO) onto a substrate using a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgthieme-connect.de
The mechanism proceeds in two main stages. First, DMF reacts with POCl₃ to generate the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. organic-chemistry.org In the second stage, the electron-rich furo[2,3-b]pyridine core acts as a nucleophile. The furan (B31954) ring is more electron-rich than the pyridine (B92270) ring, directing the electrophilic aromatic substitution. The attack occurs preferentially at the C3-position, guided by the electron-donating effect of the furan's oxygen atom. This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final this compound. nih.govorganic-chemistry.org
A plausible mechanism for the formylation of the pyridine ring has been described, and similar principles apply to the more reactive furan portion of the furo[2,3-b]pyridine system. nih.gov The reaction is analogous to the formylation of other electron-rich heterocycles like pyrroles and furans, which also undergo substitution preferentially at the position alpha to the heteroatom. thieme-connect.de
Optimization of Reaction Parameters for Enhanced Selectivity and Yield
The efficiency and selectivity of the Vilsmeier-Haack formylation are highly dependent on several reaction parameters. Careful optimization is crucial to maximize the yield of the desired C3-carbaldehyde and minimize side products. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. mdpi.com
Studies on various heterocyclic systems have shown that solvents like o-xylene (B151617) or using DMF itself as the solvent can be effective. mdpi.com The reaction temperature often ranges from 0 °C to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the specific furo[2,3-b]pyridine substrate. mdpi.com For instance, the formylation of 2-methylpyrimidine-4,6-diol was successfully carried out at 100 °C. mdpi.com Furthermore, the use of micellar media, employing surfactants like sodium dodecyl sulfate (B86663) (SDS), has been shown to act as a catalyst, significantly enhancing the reaction rate and allowing for milder conditions. nih.gov
Table 1: Influence of Reaction Parameters on Vilsmeier-Haack Formylation
| Parameter | Variation | Effect on Reaction | Citation |
| Solvent | Dichloromethane, o-Xylene, DMF | Influences solubility of substrate and reagent, can affect reaction rate and yield. | mdpi.com |
| Temperature | 0 °C to 100 °C | Higher temperatures can increase reaction rate but may lead to side products. Substrate reactivity dictates optimal temperature. | mdpi.com |
| Reagent Ratio | 1:1 to excess Vilsmeier reagent | Stoichiometry affects conversion; excess reagent can ensure complete reaction but may require more rigorous purification. | mdpi.com |
| Catalysis | Micellar media (e.g., SDS) | Can dramatically increase reaction rates, allowing for lower temperatures and shorter reaction times. | nih.gov |
Annulation and Cyclization Approaches to the Furo[2,3-b]pyridine Skeleton
Building the furo[2,3-b]pyridine skeleton from acyclic or simpler cyclic precursors is a versatile strategy that allows for the introduction of diverse substituents. Palladium-catalyzed reactions and multicomponent paradigms are at the forefront of these methods.
Palladium-Catalyzed Cascade Reactions for Ring Formation
Palladium catalysis offers powerful tools for constructing complex heterocyclic systems in a single step via cascade reactions. One elegant approach involves the Pd(II)-catalyzed N-H/C annulation between β-ketodinitriles and alkynes. acs.orgresearchgate.net In this process, both cyano groups of the β-ketodinitrile participate in the simultaneous construction of the furan and pyridine rings, forming multiple C-C, C-O, and C-N bonds in one pot. acs.org This strategy provides direct access to the fused furopyridine core. researchgate.net
Another prominent strategy involves a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. nih.govnih.gov This sequence typically starts with a suitably substituted pyridine, such as a 2-hydroxy-3-halopyridine, which undergoes a Sonogashira cross-coupling with a terminal alkyne. nih.govwikipedia.org The resulting intermediate then undergoes an intramolecular C-O bond-forming reaction (heteroannulation) to close the furan ring, yielding the furo[2,3-b]pyridine system. nih.govnih.gov This method is analogous to the Larock indole (B1671886) synthesis, where an ortho-iodoaniline reacts with an alkyne to form an indole. wikipedia.orgub.edu
Table 2: Palladium-Catalyzed Annulation Strategies for Furo[2,3-b]pyridine Synthesis
| Strategy | Starting Materials | Key Features | Citation |
| N-H/C Annulation | β-Ketodinitriles, Alkynes | Pd(II)-catalyzed; simultaneous formation of furan and pyridine rings. | acs.orgresearchgate.net |
| Sonogashira/Cyclization | 2-Hydroxy-3-halopyridine, Terminal Alkyne | Pd(0)/Cu(I) co-catalyzed; sequential C-C coupling and C-O ring closure. | nih.govnih.gov |
Multicomponent Reaction Paradigms for Furo[2,3-b]pyridine System Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical pathway to complex molecules. While specific examples for the direct synthesis of this compound via MCRs are not prevalent, related isomers have been successfully constructed using this paradigm, illustrating its potential.
For instance, a novel MCR has been developed for the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. acs.org Similarly, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which typically yields imidazofused heterocycles, has been shown to produce furo[2,3-c]pyridine (B168854) skeletons as an "unusual" product when pyridoxal (B1214274) is used as the aldehyde component. acs.org These examples demonstrate the power of MCRs in rapidly assembling the core furopyridine structure from simple building blocks. Adapting these strategies, for example by choosing different starting amidines, aldehydes, and isonitriles, could potentially lead to the construction of the desired Furo[2,3-b]pyridine isomer.
Stereochemical and Regiochemical Control in this compound Synthesis
Achieving specific regiochemical outcomes is paramount in the synthesis of this compound. Stereochemical control becomes relevant primarily in the synthesis of hydrogenated congeners or when using chiral precursors.
For the synthesis of the aromatic target compound, regiochemical control is the key challenge. In the Vilsmeier-Haack formylation , the reaction is inherently regioselective. The electrophilic attack is directed to the electron-rich furan ring over the electron-deficient pyridine ring. Within the furan ring, substitution occurs at the C3 position, which is alpha to the furan oxygen and is the most nucleophilic site, thus ensuring the formation of the 3-carbaldehyde isomer. thieme-connect.de
In palladium-catalyzed annulation strategies, such as the Larock-type heteroannulation, regioselectivity is also a critical consideration. nih.gov When an unsymmetrical alkyne is used, two different regioisomers of the indole (or in this case, the furo[2,3-b]pyridine) can be formed. The outcome is generally dictated by the steric and electronic properties of the alkyne's substituents. Typically, the bulkier substituent on the alkyne directs itself to the C2 position of the final heterocycle. nih.gov This principle allows for predictable control over the substitution pattern of the newly formed furan ring.
Stereochemical control is less of a concern for the synthesis of the flat, aromatic this compound itself. However, it is crucial when synthesizing related non-aromatic congeners, such as dihydrofuro[2,3-b]pyridine derivatives, or when employing chiral starting materials in annulation reactions. wikipedia.org
Chemical Transformations and Derivatization Reactions of Furo 2,3 B Pyridine 3 Carbaldehyde
Reactivity of the Aldehyde Functionality at C3
The aldehyde group at the C3 position of the furo[2,3-b]pyridine (B1315467) ring is a primary site for various chemical modifications, enabling the introduction of diverse functional groups and the construction of new molecular frameworks.
Knoevenagel and Other Condensation Reactions with Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a prominent reaction for extending the carbon chain at the C3 position. This reaction involves the condensation of the aldehyde with compounds possessing an active methylene group, typically flanked by two electron-withdrawing groups. For instance, the reaction of methyl 2-formylfuro[2,3-b]pyrrole-5-carboxylates with malononitrile, in the presence of a catalytic amount of sodium methoxide, yields methyl 2-(2,2-dicyanovinyl)furo[2,3-b]pyrrole-5-carboxylates. cas.cz Similarly, condensation with methyl cyanoacetate (B8463686) and 2-furylacetonitrile produces the corresponding vinyl derivatives. cas.cz These reactions are often carried out in solvents like methanol (B129727) and toluene (B28343) and can be facilitated by microwave irradiation to reduce reaction times. cas.czbanglajol.info The Knoevenagel condensation is a valuable tool for creating electron-deficient alkenes with E-selectivity. bas.bg
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst/Conditions | Product |
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | Malononitrile | Sodium methoxide, Methanol/Toluene | Methyl 2-(2,2-dicyanovinyl)-6H-furo[2,3-b]pyrrole-5-carboxylate. cas.cz |
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | Methyl cyanoacetate | Sodium methoxide, Methanol/Toluene | Methyl 2-[2-cyano-2-(methoxycarbonyl)vinyl]-6H-furo[2,3-b]pyrrole-5-carboxylate. cas.cz |
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | 2-Furylacetonitrile | Sodium methoxide, Methanol/Toluene | Methyl 2-[2-cyano-2-(2-furyl)vinyl]-6H-furo[2,3-b]pyrrole-5-carboxylate. cas.cz |
| Pyridinecarbaldehydes | Malononitrile, Cyanoacetamide, Ethyl cyanoacetate, Methyl cyanoacetate | H2O:EtOH, Room Temperature | Electron-deficient alkenes. bas.bg |
Formation of Imine, Hydrazone, and Oxime Derivatives
The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), hydrazones, and oximes.
Imines are synthesized by the reaction of the aldehyde with primary amines. For example, furan-3(2H)-imine derivatives can be synthesized from the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.gov
Hydrazones are formed by reacting the aldehyde with hydrazine (B178648) or its derivatives. mdpi.com For instance, N,N-dimethylhydrazones can be prepared from aldehydes and unsym-dimethylhydrazine. mdpi.com These hydrazones can be further reacted to synthesize other heterocyclic systems. mdpi.com The synthesis of hydrazones can often be achieved through simple condensation reactions in solvents like ethanol. mdpi.com
Oximes are produced from the reaction of the aldehyde with hydroxylamine (B1172632). orientjchem.org For example, 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime has been synthesized and characterized. scbt.com The oximation of aldehydes can be carried out using hydroxylamine hydrochloride in the presence of a catalyst like triethylamine (B128534) in ethanol. chemicalbook.com
| Reactant 1 | Reactant 2 | Product Type |
| Furo[2,3-b]pyridine-3-carbaldehyde | Primary Amine | Imine. nih.gov |
| Methyl 2-formyl-6-R1-furo[2,3-b]pyrrole-5-carboxylates | unsym-Dimethylhydrazine | N,N-Dimethylhydrazone. mdpi.com |
| 6-Bromofuro[2,3-b]pyridine-2-carbaldehyde | Hydroxylamine | Oxime. scbt.com |
| 2-Pyridinecarbonitrile | Hydroxylamine hydrochloride | 2-Pyridylamid oxime. chemicalbook.com |
Chemo- and Regioselective Transformations of the Carbaldehyde Group
The aldehyde group can undergo selective transformations in the presence of other functional groups within the furo[2,3-b]pyridine scaffold. For instance, the aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid. The choice of reagents and reaction conditions is crucial for achieving high chemo- and regioselectivity. For example, in the synthesis of dihydrofuro[2,3-b]pyridine derivatives, the aldehyde can be modified while preserving other functionalities on the heterocyclic core. nih.gov The regioselectivity of reactions on the pyridine (B92270) ring, such as nucleophilic additions, is influenced by the electronic properties of the ring and any existing substituents. nih.gov
Further Functionalization of the Furo[2,3-b]pyridine Core
Beyond the reactivity of the C3-aldehyde, the furo[2,3-b]pyridine nucleus itself can be further functionalized through various reactions on both the furan (B31954) and pyridine rings.
Functional Group Interconversions on the Furan and Pyridine Rings
Functional groups on the furo[2,3-b]pyridine core can be interconverted to create a diverse range of derivatives. For example, a concise 4-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions allows for subsequent palladium-mediated cross-coupling reactions. nih.gov This highlights the ability to introduce and modify functional groups like halides and triflates, which can then be used for further synthetic elaborations. nih.gov
Nucleophilic and Electrophilic Substitution Reactions
The furo[2,3-b]pyridine system, being composed of an electron-rich furan ring and an electron-deficient pyridine ring, exhibits distinct reactivity towards nucleophilic and electrophilic reagents. nih.gov
Nucleophilic aromatic substitution (SNA_r) reactions are favored on the pyridine ring, especially at positions 2 and 4, which are activated by the electron-withdrawing nitrogen atom. quimicaorganica.orgquora.com The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by various nucleophiles. sci-hub.se For instance, the reaction of halopyridines with sulfur, oxygen, and carbon nucleophiles under microwave irradiation provides a convenient and efficient route to substituted pyridines. sci-hub.se
Electrophilic aromatic substitution is more likely to occur on the electron-rich furan ring. However, electrophilic substitution on the pyridine ring itself is generally difficult due to the deactivating effect of the nitrogen atom. rsc.org When such reactions do occur, they typically proceed at the 3-position. Studies on related systems like benzo[b]furo[2,3-c]pyridines have shown that electrophilic substitution, such as nitration and acylation, occurs at specific positions on the benzene (B151609) ring. researchgate.net
Cycloaddition Reactions and Annulation Pathways Involving this compound Derivatives
Cycloaddition and annulation reactions offer powerful methods for constructing new ring systems fused to the furo[2,3-b]pyridine core, leading to complex polycyclic architectures. While the literature on such reactions starting specifically from this compound is limited, the reactivity of the furan ring and the aldehyde group can be inferred from analogous systems.
Diels-Alder Reactions:
The furan moiety can act as a diene in [4+2] Diels-Alder cycloadditions. numberanalytics.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org Studies on furan-2-carboxaldehyde have shown its participation in such reactions, although the presence of the electron-withdrawing aldehyde group can affect the reactivity of the furan diene. acs.orgnih.gov The reaction of furan-2-carboxaldehyde N,N-dimethylhydrazones with dienophiles has been explored, indicating that derivatization of the aldehyde can modulate reactivity in Diels-Alder cycloadditions. acs.org It is plausible that this compound or its derivatives could undergo Diels-Alder reactions across the furan ring with reactive dienophiles to form oxabicyclo-adducts, which can serve as precursors to more complex structures. nih.gov
1,3-Dipolar Cycloadditions:
The aldehyde functionality in this compound can be a key handle for participating in annulation reactions, particularly through the formation of 1,3-dipoles. nih.govwikipedia.orgorganic-chemistry.orgfrontiersin.org For example, aldehydes can react with α-amino acid esters to generate azomethine ylides in situ. nih.gov These ylides can then undergo intramolecular 1,3-dipolar cycloaddition if a suitable dipolarophile, such as an alkene, is present elsewhere in the molecule. This strategy has been used with 3-allyl-aminobenzo[b]furan-2-aldehydes to synthesize complex fused pyrrolidine (B122466) systems. nih.gov A similar approach could be envisioned for derivatives of this compound, where the aldehyde reacts to form a dipole that subsequently cyclizes onto a substituent on the pyridine ring or a side chain, leading to novel polycyclic furo[2,3-b]pyridine derivatives.
Annulation Reactions:
The aldehyde group is a versatile functional group for building fused rings. One classical reaction is the Erlenmeyer-Plöchl azlactone synthesis, where an aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) to form an oxazol-5(4H)-one. libretexts.org Research on substituted furan-2-carboxaldehydes has demonstrated their successful reaction with hippuric acid to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. libretexts.org This suggests that this compound could undergo a similar annulation reaction to form a fused oxazolone (B7731731) ring system, providing a gateway to further chemical exploration.
The following table presents potential cycloaddition and annulation reactions based on the reactivity of analogous heterocyclic aldehydes.
| Reaction Type | Reactant(s) with this compound Derivative | Potential Product Type | Reference (Analogous System) |
|---|---|---|---|
| Diels-Alder | Reactive dienophile (e.g., N-substituted maleimide) | Oxabicyclo-adduct | acs.orgnih.gov |
| 1,3-Dipolar Cycloaddition | α-Amino acid ester (to form azomethine ylide) | Fused pyrrolidine ring system | nih.gov |
| Annulation (Azlactone Synthesis) | Hippuric acid, Acetic anhydride | Fused oxazol-5(4H)-one | libretexts.org |
Advanced Spectroscopic and Crystallographic Characterization of Furo 2,3 B Pyridine 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including the furo[2,3-b]pyridine (B1315467) framework. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each nucleus within the molecule. uobasrah.edu.iq The chemical shifts (δ) in the ¹H NMR spectrum of furo[2,3-b]pyridine derivatives reveal the electronic environment of the protons. For instance, in substituted pyridines, the chemical shifts of the ring protons are influenced by the nature and position of the substituents. osti.gov Similarly, the ¹³C NMR spectrum offers insights into the carbon skeleton. researchgate.net The aldehyde proton of furo[2,3-b]pyridine-3-carbaldehyde is expected to resonate at a characteristic downfield position in the ¹H NMR spectrum, typically around 9.9 ppm. ipb.pt The carbon atom of the aldehyde group would correspondingly appear at a significantly downfield chemical shift in the ¹³C NMR spectrum, generally in the range of 160-170 ppm. ipb.pt
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Furo[2,3-b]pyridine Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | ~160-170 (C=O) |
| 3 | ~7.0-8.5 | ~110-130 |
| 4 | ~7.0-8.5 | ~140-155 |
| 5 | ~7.0-8.5 | ~115-135 |
| 6 | ~7.0-8.5 | ~145-160 |
| Aldehyde H | ~9.5-10.5 | - |
| Aldehyde C | - | ~185-200 |
Note: The chemical shift ranges are approximate and can vary based on the specific derivative and solvent used.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of furo[2,3-b]pyridine derivatives and establishing connectivity between atoms. uobasrah.edu.iqipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. researchgate.net For instance, COSY can be used to trace the connectivity of protons within the pyridine (B92270) and furan (B31954) rings. nsf.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. youtube.com This is crucial for assigning the carbon signals based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons over two or three bonds. researchgate.net This technique is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the aldehyde group to the furo[2,3-b]pyridine core. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. ipb.pt This is critical for determining the stereochemistry and conformation of the molecule in solution. For example, NOESY can reveal through-space interactions between the aldehyde proton and nearby protons on the heterocyclic ring system. ipb.pt
Isotopic labeling, particularly with ¹³C and ¹⁵N, can provide profound insights into reaction mechanisms and the electronic structure of furo[2,3-b]pyridine derivatives. nih.gov Introducing a stable isotope at a specific position in the molecule allows for the tracking of that atom through a chemical reaction. The resulting changes in the NMR spectrum, such as the appearance of new couplings or shifts in resonance frequencies, can elucidate reaction pathways. nih.gov For example, ¹⁵N labeling of the pyridine nitrogen can be used to study the nitrogen isotope exchange reactions. nih.gov Furthermore, paramagnetically shifted NMR signals, which can be observed in the presence of a paramagnetic metal center, can provide information about the electronic spin density distribution within the molecule. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Diagnostic Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. cardiff.ac.ukscilit.com
In the case of this compound, the IR spectrum would exhibit a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration, typically in the region of 1680-1715 cm⁻¹. researchgate.net The C-H stretching vibration of the aldehyde group is also expected to appear as a distinct, though weaker, band around 2720-2820 cm⁻¹. The spectrum would also contain characteristic bands for the C-O-C stretching of the furan ring and the C=N and C=C stretching vibrations of the pyridine ring. researchgate.net
Raman spectroscopy provides complementary information. nih.gov While the carbonyl stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals. Computational methods can be employed to predict and interpret the infrared and Raman spectra, aiding in the assignment of vibrational modes. cardiff.ac.uknih.gov
Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1715 |
| Aldehyde C-H | Stretch | 2720 - 2820 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Furan C-O-C | Stretch | 1000 - 1300 |
| Pyridine C=N | Stretch | 1550 - 1650 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the peak of which in the mass spectrum confirms the molecular weight. For this compound (C₈H₅NO₂), the expected monoisotopic mass is approximately 147.03 Da. uni.lu
The fragmentation pattern provides a fingerprint of the molecule's structure. chemguide.co.ukmiamioh.edu Common fragmentation pathways for aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the loss of the formyl group ([M-29]⁺). libretexts.org For this compound, fragmentation could also involve cleavage of the furan or pyridine rings, leading to a series of characteristic fragment ions that can be used to confirm the structure. High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of each ion, enabling the calculation of its elemental formula and further confirming the identity of the fragments.
X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture Determination
X-ray diffraction analysis of single crystals provides the most definitive and precise determination of the three-dimensional molecular structure of this compound in the solid state. researchgate.net This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the precise geometry of the fused ring system and the conformation of the aldehyde substituent.
The crystal structure would confirm the planarity of the furo[2,3-b]pyridine core and provide details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net For substituted pyridine derivatives, X-ray diffraction has been used to confirm the structures and analyze the effects of different substituents on the molecular geometry. researchgate.net The resulting crystallographic data, including the unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases for public access.
Computational Chemistry and Theoretical Investigations of Furo 2,3 B Pyridine 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and spectroscopic characteristics before a compound is ever synthesized in a lab.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to optimize molecular geometries and calculate electronic properties. While specific DFT data for Furo[2,3-b]pyridine-3-carbaldehyde is scarce in the literature, studies on isomers like 3-pyridine carboxaldehyde provide a reliable model for the expected structural parameters. nih.gov DFT calculations, typically using a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations help identify the most stable conformation of the molecule, which is crucial for understanding its interactions.
For instance, in a related study on pyridine (B92270) carboxaldehydes, DFT was used to determine the optimized structures of different conformers. nih.gov The relative energies between conformers are calculated to identify the ground state geometry. Similar calculations for this compound would reveal the preferred orientation of the aldehyde group relative to the fused ring system.
Table 1: Representative Predicted Geometric Parameters (based on analogous structures) This table is illustrative, based on typical values for related heterocyclic aldehydes.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-C (aldehyde) Bond Length | ~1.48 Å |
| O-C-H (aldehyde) Bond Angle | ~120° |
| C-C-O (aldehyde) Bond Angle | ~124° |
Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds.
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. A key predicted frequency for this compound would be the C=O stretching mode of the aldehyde group, typically appearing in the 1680-1715 cm⁻¹ region. A study on pyridine carboxaldehydes used the B3LYP/6-311++G(d,p) level of theory to calculate these frequencies. nih.gov Such analysis for this compound would help in identifying its presence and purity in a sample.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Based on data from related pyridine carboxaldehydes. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
| C-N Stretch (Pyridine Ring) | 1300-1400 cm⁻¹ |
| C-O-C Stretch (Furan Ring) | 1050-1250 cm⁻¹ |
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule. These maps are crucial for understanding and predicting how a molecule will interact with other molecules, particularly biological receptors. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue.
For this compound, the MEP map would be expected to show a significant electron-rich (red) area around the carbonyl oxygen of the aldehyde group and the nitrogen atom of the pyridine ring. These sites represent the primary locations for hydrogen bonding. researchgate.net The hydrogen atom of the aldehyde group and the protons on the pyridine ring would likely appear as electron-poor (blue) regions. This charge distribution is critical for predicting non-covalent interactions in a biological active site.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire course of a chemical reaction, identifying intermediate structures, transition states, and calculating the energy barriers involved. This provides a mechanistic understanding that is often difficult to obtain through experimentation alone.
While no specific reaction pathway modeling for this compound is published, a quantum-chemical investigation into the reaction of 3-pyridinecarbaldehyde with 3-cyano-4,5,5-trimethyl-2(5H)-furanone provides a relevant example. researchgate.net Using the semiempirical AM1 method, researchers modeled the condensation reaction, showing how an intermediate could lead to two different products in parallel pathways. researchgate.net The study involved locating the transition states for each step and calculating their energies to determine the most likely reaction mechanism. A similar approach applied to this compound could be used to model its reactivity in condensation reactions, such as the Knoevenagel or Wittig reactions, which are common for aldehydes.
Molecular Interactions and Docking Simulations for Ligand-Receptor Binding Hypotheses
The furo[2,3-b]pyridine (B1315467) scaffold is of significant interest in medicinal chemistry, where it is recognized as a "hinge-binding" pharmacophore, particularly for protein kinase inhibitors. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
Although docking studies specifically featuring this compound are not prominent, research on closely related structures highlights the potential of this core. For example, derivatives of furo[2,3-b]indol-3a-ol were investigated as inhibitors of Cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov In these studies, docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding site of the kinase. Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives have been designed and docked as PI3K/AKT dual inhibitors, another important cancer-related pathway. nih.gov
A hypothetical docking study of this compound into a kinase active site would likely show the pyridine nitrogen acting as a hydrogen bond acceptor with the "hinge" region of the protein. The aldehyde group could also form additional hydrogen bonds, potentially increasing binding affinity. These simulations are essential for generating hypotheses about a compound's biological targets and for guiding the design of more potent and selective inhibitors.
Strategic Applications and Future Research Directions of Furo 2,3 B Pyridine 3 Carbaldehyde
Furo[2,3-b]pyridine-3-carbaldehyde as a Versatile Synthon in Organic Synthesis
This compound is a valuable and versatile building block in organic synthesis. Its unique structure, combining an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, provides multiple reactive sites for constructing more complex molecules. The aldehyde group at the 3-position is particularly useful for a variety of chemical transformations.
Intermediates in the Synthesis of Polycyclic and Fused Heterocyclic Systems
The furo[2,3-b]pyridine (B1315467) scaffold is a key component in the synthesis of a wide range of polycyclic and fused heterocyclic systems. These complex structures are of significant interest due to their presence in natural products and their diverse biological activities. The aldehyde functionality of this compound serves as a convenient handle for elaboration into these larger ring systems.
For instance, the furo[2,3-b]pyridine core can be elaborated through various cyclization reactions to create novel polycyclic structures. researchgate.net These reactions often involve the aldehyde group as a key electrophilic partner. The resulting fused systems have shown potential in various therapeutic areas. researchgate.netresearchgate.net The synthesis of these complex molecules often relies on multi-step sequences where the this compound acts as a crucial intermediate.
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound | Various cyclization reagents | Polycyclic fused furopyridine derivatives | researchgate.net |
| 2-amino furans/pyrroles | One-pot condensation | Furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library | nih.gov |
Precursors for Advanced Organic Materials and Functional Molecules (e.g., Cyanine (B1664457) Dyes)
This compound is also a valuable precursor for the synthesis of advanced organic materials and functional molecules. Its reactive aldehyde group can be readily converted into other functional groups, enabling the construction of molecules with specific electronic and optical properties.
One notable application is in the synthesis of cyanine dyes. These dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocycles. The aldehyde group of this compound can be condensed with active methylene (B1212753) compounds to form the polymethine bridge, a key step in cyanine dye synthesis. The resulting dyes can exhibit absorption and emission in the near-infrared (NIR) region, making them suitable for various applications, including as photosensitizers.
| Precursor | Application | Resulting Molecule Type | Reference |
| This compound | Condensation with active methylene compounds | Cyanine Dyes |
Design and Development of Furo[2,3-b]pyridine-Based Scaffolds in Chemical Biology
The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and chemical biology. researchgate.net Its ability to mimic other important heterocyclic systems, such as azaindoles, makes it an attractive starting point for the design of new biologically active compounds. nih.gov
Scaffold Derivatization for Exploration of Structure-Activity Relationships
The furo[2,3-b]pyridine core provides a versatile platform for exploring structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the furo[2,3-b]pyridine ring, researchers can investigate how these changes affect the biological activity of the resulting compounds. The aldehyde group at the 3-position of this compound is a key site for such derivatization.
For example, the aldehyde can be converted into a wide variety of other functional groups, such as amines, amides, and esters. These modifications can alter the compound's size, shape, polarity, and hydrogen bonding capabilities, all of which can influence its interaction with biological targets. ontosight.airsc.org This systematic approach allows for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov
| Scaffold | Modification Strategy | Goal | Key Finding | Reference |
| Dihydrofuro[2,3-b]pyridine | Structural modifications of a screening hit | Improve potency and pharmacokinetic properties of IRAK4 inhibitors | Identified a compound with improved clearance and excellent biochemical potency | nih.gov |
| Furo[2,3-b]pyridine | Synthesis and testing of carboxamide derivatives | Discover new antiproliferative agents | A 3-methoxyphenylcarboxamide derivative showed potent activity against melanoma and breast cancer cell lines | nih.gov |
Rational Design of Ligands for Biomolecular Target Modulation
The furo[2,3-b]pyridine scaffold is well-suited for the rational design of ligands that can modulate the activity of specific biomolecular targets. nih.gov Its structural features allow it to interact with the binding sites of various proteins, including enzymes and receptors.
For instance, furo[2,3-b]pyridine derivatives have been designed as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. nih.gov The furo[2,3-b]pyridine core can act as a "hinge-binder," forming key hydrogen bonds with the protein's active site. nih.gov By carefully designing the substituents on the furo[2,3-b]pyridine ring, it is possible to create ligands that bind with high affinity and selectivity to the target protein.
Combinatorial Chemistry and Library Synthesis Approaches
The versatility of the furo[2,3-b]pyridine scaffold lends itself to combinatorial chemistry and library synthesis approaches. These techniques allow for the rapid generation of large numbers of diverse compounds, which can then be screened for biological activity.
A facile protocol has been developed for the combinatorial synthesis of a library of furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones starting from 2-amino furans/pyrroles. nih.gov This one-pot condensation reaction provides mild access to two diverse series of natural product-like heterocycles. nih.gov The resulting libraries can be screened against various biological targets to identify new lead compounds for drug discovery.
Emerging Methodologies and Interdisciplinary Research Opportunities
The strategic importance of the furo[2,3-b]pyridine scaffold, particularly this compound, in medicinal chemistry has spurred the development of novel synthetic routes and expanded its exploration into new scientific domains. These advancements focus on improving efficiency, scalability, and functional versatility, opening doors for interdisciplinary applications.
Emerging Synthetic Methodologies
Recent research has concentrated on overcoming the limitations of earlier synthetic pathways to provide rapid, large-scale access to functionalized furo[2,3-b]pyridines. A significant advancement is the development of a concise, four-step synthesis that allows for the introduction of functional handles at the 3- and 5-positions, which are ideal for subsequent chemoselective cross-coupling reactions. nih.gov This methodology is a notable improvement as it is amenable to multi-gram scale-up with only a single step requiring column chromatography purification. nih.gov
Several innovative strategies for constructing the furo[2,3-b]pyridine core have been reported, demonstrating the versatility of modern synthetic chemistry. nih.gov These methods often involve palladium-catalyzed reactions, which are known for their efficiency and functional group tolerance.
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Sonogashira/Wacker Combination | A one-pot procedure involving a Sonogashira coupling followed by a Wacker-type heteroannulation. | High efficiency and atom economy by combining multiple transformations in a single step. | nih.gov |
| Pyridine N-oxide Route | Utilizes pyridine N-oxides as starting materials to yield 2,3-substituted furo[2,3-b]pyridines. | Provides access to specific substitution patterns on the core structure. | nih.gov |
| Optimized Multi-step Synthesis | A four-step route optimized for scale-up, providing 3,5-difunctionalized furo[2,3-b]pyridines. | Gram-scale accessibility for extensive structure-activity relationship (SAR) studies. | nih.gov |
| Halopyridone Coupling | Coupling of a halopyridone with a substituted acetylene (B1199291) to produce the furanyl pyridine product in one or two steps. | Described as shorter, more productive, and having a lower environmental impact than previous methods. | google.com |
The formylation of the core structure to yield carbaldehydes like this compound is a critical step, as the aldehyde group serves as a versatile precursor for a wide range of chemical transformations. mdpi.com For instance, the aldehyde can be converted into cyano or tetrazolyl groups, further diversifying the molecular library available for screening. mdpi.com
Interdisciplinary Research Opportunities
While the primary application of this compound and its parent scaffold has been in medicinal chemistry, its unique electronic and structural properties are paving the way for interdisciplinary research.
Chemical Biology: The furo[2,3-b]pyridine core is a proven isostere of azaindole, a common fragment in kinase inhibitors. nih.gov Isosteric replacement is a powerful strategy in chemical biology to alter the selectivity profile of kinase inhibitors. By modifying the hydrogen-bonding interactions with a kinase's hinge region, the furo[2,3-b]pyridine core can improve selectivity without compromising potency. nih.gov This makes this compound a valuable building block for creating sophisticated chemical probes to study kinase biology.
Materials Science: The electron-rich furan ring fused to an electron-deficient pyridine ring gives the furo[2,3-b]pyridine scaffold interesting electronic characteristics. nih.gov The presence of nitrogen and oxygen heteroatoms makes it a potential candidate as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. While research on complexation has been noted in related furo-pyrrole systems, the application to furo[2,3-b]pyridines remains a promising and underexplored area. sciforum.net Such materials could exhibit novel photophysical, electronic, or catalytic properties.
Agrochemicals: The inherent biological activity of heterocyclic compounds is well-established. The structural motifs present in furo[2,3-b]pyridine derivatives could be explored for developing new classes of pesticides or herbicides, although this area of research is still nascent.
The continued development of efficient syntheses for compounds like this compound is set to accelerate its application not only in drug discovery but also in these emerging, interdisciplinary fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Furo[2,3-b]pyridine-3-carbaldehyde, and what are their advantages/limitations?
- The compound is typically synthesized via multi-step procedures starting from pyrrolo[2,3-b]pyridine precursors. A widely used method involves the Duff reaction, where hexamine reacts with the parent heterocycle under acidic conditions (e.g., acetic acid/water) to introduce the aldehyde group at position 3. This method yields moderate to high purity but requires careful control of reaction temperature and stoichiometry to avoid over-oxidation . Alternative routes, such as Vilsmeier-Haack formylation, are less common due to competing side reactions in polycyclic systems .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (δ ~9.9–10.0 ppm) and aromatic backbone structure. X-ray crystallography provides definitive proof of regiochemistry in substituted derivatives, as seen in studies resolving bond angles (e.g., C(3)-C(4)-O(1) = 109.58°) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., FGFR inhibition IC₅₀ values) for Furo[2,3-b]pyridine derivatives?
- Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration, pH) or structural variations (e.g., bromo vs. chloro substitutions). For example, 4-Bromo derivatives show FGFR1 inhibition (IC₅₀ = 7 nM) due to enhanced electrophilicity compared to non-halogenated analogs. Researchers should standardize assays using recombinant kinases and validate findings with orthogonal methods like cellular proliferation assays .
Q. What strategies mitigate instability issues of this compound during storage or reaction conditions?
- The aldehyde group is prone to oxidation and dimerization. Storage at 2–8°C in anhydrous solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar) minimizes degradation. During reactions, stabilizing agents like molecular sieves or antioxidants (e.g., BHT) can prolong shelf life. For long-term stability, derivatization (e.g., acetal protection) is recommended .
Q. How do structural modifications (e.g., halogenation, alkylation) influence the structure-activity relationships (SAR) of this compound in kinase inhibition?
- Halogenation at position 5 or 6 enhances FGFR binding by increasing electrophilicity and forming halogen bonds with kinase hinge regions. For instance, 5-Bromo derivatives exhibit 10-fold higher FGFR1 affinity than non-halogenated analogs. Alkylation (e.g., ethyl or methyl groups) at position 1 improves solubility but may reduce target engagement due to steric hindrance .
Q. What experimental approaches address regioselectivity challenges in electrophilic substitution reactions of this compound?
- Regioselectivity is governed by electronic and steric factors. Electrophilic substitutions (e.g., bromination) preferentially occur at position 5 due to electron-rich π-systems. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., tosyl protection) can redirect reactivity to position 4. Validation via single-crystal XRD is critical to confirm regiochemistry .
Q. How can researchers optimize the reactivity of the aldehyde group in cross-coupling or bioconjugation reactions?
- The aldehyde’s reactivity with nucleophiles (e.g., amines, hydrazines) enables applications in bioconjugation (e.g., Schiff base formation). To enhance efficiency, use mild conditions (pH 6–7, room temperature) and catalysts like NaBH₃CN for reductive amination. For Suzuki-Miyaura couplings, pre-functionalization with boronic esters at position 5 avoids aldehyde interference .
Q. What in vitro and in vivo models are most effective for validating target engagement of this compound derivatives?
- Cellular models (e.g., Ba/F3 cells expressing FGFR mutants) quantify antiproliferative effects and confirm kinase dependency. In vivo, xenograft models (e.g., NCI-H716 tumors) assess pharmacokinetics and efficacy. Complementary techniques like CETSA (Cellular Thermal Shift Assay) verify direct target binding in complex biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
